molecular formula C13H11NO2 B1342621 2-Benzyloxy-3-pyridinecarbaldehyde CAS No. 179257-30-8

2-Benzyloxy-3-pyridinecarbaldehyde

Cat. No.: B1342621
CAS No.: 179257-30-8
M. Wt: 213.23 g/mol
InChI Key: UUGVNZBUTFREOG-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-pyridinecarbaldehyde, also known as 2-benzyloxy-3-pyridinecarboxaldehyde or this compound, is an organic compound belonging to the class of benzyloxy heterocycles. It is a colorless solid with a molecular formula of C9H9NO2. It is used as a reagent in organic synthesis and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Coordination Chemistry and Complex Formation

One study by Hakimi et al. (2013) investigated the complexation of a ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which yielded a cadmium iodide complex characterized by X-ray diffraction. This complex showed a distorted octahedral geometry and was found to incorporate several hydrogen bonds in its crystal structure, indicating potential applications in the development of new materials with specific molecular architectures (Hakimi et al., 2013).

Organic Synthesis Methodologies

Ágai et al. (2004) described a scalable and environmentally benign synthesis of 2- and 4-substituted benzylpiperidines. This method involved the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)-methanols and is significant for the synthesis of complex organic molecules, which could be crucial for pharmaceutical synthesis and material science (Ágai et al., 2004).

Catalysis and Material Science

Maleki (2014) reported the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction using Fe3O4@SiO2–OSO3H as a catalyst. This study highlights the potential of 2-Benzyloxy-3-pyridinecarbaldehyde derivatives in facilitating complex reactions under mild conditions, indicating their usefulness in green chemistry and catalysis applications (Maleki, 2014).

Antibacterial Activity

Govori et al. (2013) investigated the antibacterial activity of some coumarine derivatives synthesized from this compound. This study demonstrated moderate to high activity against several bacteria strains, suggesting potential applications in developing new antibacterial agents (Govori et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-3-pyridinecarbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases, influencing their activity. The nature of these interactions often involves the formation of Schiff bases, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain dehydrogenases by forming Schiff bases with the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of dehydrogenases, leading to changes in the levels of metabolites such as NADH and NADPH .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors .

Properties

IUPAC Name

2-phenylmethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVNZBUTFREOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-(benzyloxy)nicotinonitrile (47.50 g) and anhydrous toluene (100 mL) was dropwise added a solution (1 M, 500 mL) of diisobutylaluminum hydride in hexane at −78° C. The reaction mixture was allowed to warm to room temperature with stirring for 1.5 hrs. A saturated aqueous ammonium chloride solution was dropwise added to the mixture and the mixture was stirred at room temperature for 30 min. Ethyl acetate was added to the mixture, and the mixture was further stirred at room temperature for 30 min. Insoluble materials were filtered off. The filtrate was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to silica gel column chromatography to give 2-(benzyloxy)nicotinaldehyde as an oil (19.71 g, 41%) from a fraction eluted with ethyl acetate-hexane (1:6, v/v).
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2-(benzyloxy)nicotinonitrile
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